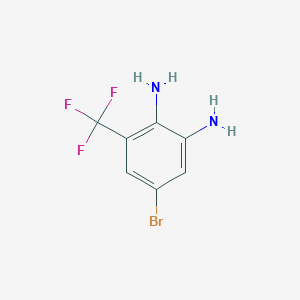
5-溴-3-(三氟甲基)苯-1,2-二胺
描述
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene is reported, indicating the possibility of synthesizing sterically hindered aryl bromides with specific substituents on the benzene ring . Another paper describes the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, which shares a similar substitution pattern to the compound of interest, suggesting that similar synthetic methods could potentially be applied .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were determined, showing supramolecular features such as hydrogen bonding and π-π interactions . These structural insights can be valuable when considering the molecular structure of "5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine".
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is highlighted in several studies. The conversion of an aryl bromide to the corresponding aryllithium is reported, which is a common reaction in organometallic chemistry and could be relevant for further functionalization of "5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" . Additionally, the versatile reactivity of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is discussed, which could provide insights into the types of reactions that the compound of interest may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are diverse. The paper on 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene discusses the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks, which could be relevant when considering the NMR characterization of "5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" . The electrochemical properties of phthalocyanine derivatives synthesized from brominated benzo[1,2,3]trichalcogenoles are also examined, which could inform the electrochemical behavior of the compound of interest .
科学研究应用
有机金属合成
1-溴-3,5-双(三氟甲基)苯,一种化学性质相似的化合物,被用作有机金属合成中的起始原料。使用源自该化合物的苯基镁、苯基锂和苯基铜等中间体,完成了各种合成中有用的反应 (Porwisiak & Schlosser, 1996)。
高效合成工艺
开发了一种高效且非色谱的工艺来合成 5-溴-3-(三氟甲基)苯-1,2-二胺,突出了其在化工过程中大规模生产和高纯度要求中的重要性 (Li et al., 2009)。
生成亚炔
用二异丙基酰胺锂处理相关的三氟甲基苯会导致生成亚炔,亚炔是有机合成中的关键中间体,尤其是在萘和萘酚的生产中 (Schlosser & Castagnetti, 2001)。
发光化合物
某些溴和三氟甲基取代的化合物已被用于合成发光环金属化钯(II)和铂(II)配合物,表明在材料科学和光物理学中具有潜在的应用 (Song et al., 2001)。
可溶聚酰亚胺
已经合成了同时含有苯并咪唑环和三氟甲基基团的不对称二胺单体以生产可溶聚酰亚胺。这些聚合物表现出高热稳定性和低折射率,证明了三氟甲基基团在聚合物科学中的效用 (Choi et al., 2008)。
制备格氏试剂时的安全性
已经研究了使用溴和三氟甲基取代的苯制备格氏试剂时的安全注意事项,强调了合成化学中操作和制备方法的重要性 (Leazer et al., 2003)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRHJXBSIOEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441144 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
157026-19-2 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a non-chromatographic synthesis for 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine?
A1: The development of a non-chromatographic synthesis for 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine is significant for large-scale production. Chromatographic purification techniques, while effective, can be costly and time-consuming for large quantities. The research presents a more efficient and cost-effective method by avoiding chromatography, making it more suitable for industrial applications [].
Q2: What is the overall yield and purity of the synthesized 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine?
A2: The synthetic strategy outlined in the research achieved an 81% overall yield for 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine with a 99% HPLC area% purity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)



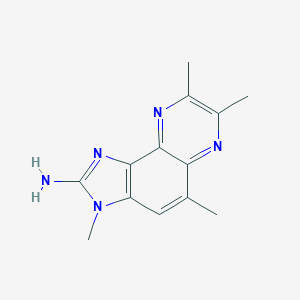
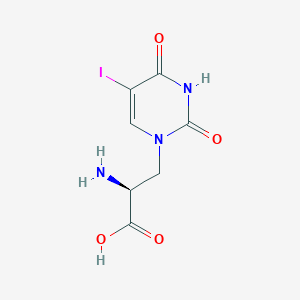


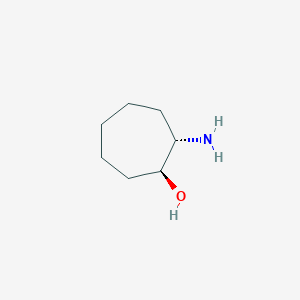

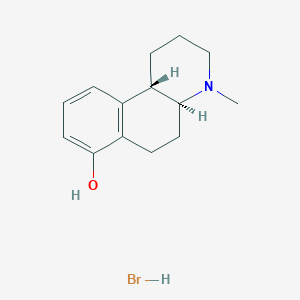
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
